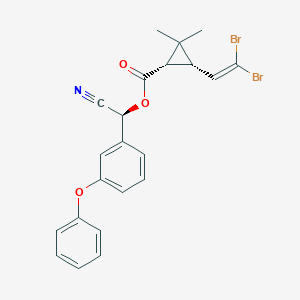
deltamethrin
Overview
Description
Deltamethrin, also known as this compound, is a useful research compound. Its molecular formula is C22H19Br2NO3 and its molecular weight is 505.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Deltamethrin is a synthetic pyrethroid insecticide widely used for agricultural and public health purposes due to its effectiveness against a broad range of pests. Its biological activity is characterized by neurotoxic effects on insects and potential toxicological impacts on non-target organisms, including humans. This article reviews the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and case studies related to human exposure.
This compound exerts its insecticidal effect primarily through the disruption of sodium ion channels in the neuronal membranes of insects. This disruption leads to prolonged depolarization and hyperexcitability of the nervous system, resulting in paralysis and death. The compound binds to the voltage-gated sodium channels, inhibiting their normal function, which is crucial for nerve impulse transmission.
Acute Toxicity
This compound is classified as highly toxic to aquatic organisms and moderately toxic to mammals. The oral LD50 (lethal dose for 50% of the population) for rats is approximately 50-100 mg/kg, indicating significant acute toxicity. The dermal LD50 is greater than 1000 mg/kg, suggesting lower toxicity through skin contact compared to ingestion .
Chronic Toxicity
Chronic exposure to this compound has been associated with various health effects, including immunotoxicity and neurotoxicity. Studies have shown that repeated exposure can lead to alterations in immune function and neurological deficits. For instance, a study on male F344 rats indicated that this compound exposure resulted in immunosuppression, affecting both humoral and cell-mediated immunity .
Case Study 1: this compound Poisoning Mimicking Organophosphate Poisoning
A recent case report detailed a patient who ingested this compound in an attempt at suicide. The clinical presentation resembled organophosphate poisoning, with symptoms such as fasciculations and respiratory distress. Despite the severity of the ingestion (approximately 100 ml of a 12.5 mg/ml solution), the patient exhibited a good prognosis following supportive treatment. This case highlights the potential for misdiagnosis due to overlapping symptoms between this compound and organophosphate poisoning .
Case Study 2: this compound-Induced Oxidative Stress in Fish
Research conducted on catfish (Clarias gariepinus) exposed to this compound demonstrated significant oxidative stress as indicated by elevated malondialdehyde (MDA) levels and decreased catalase activity in liver and kidney tissues. The study found that exposure to 0.75 μg/l of this compound led to increased serum levels of liver enzymes (ALT and AST), suggesting hepatotoxicity. The administration of α-tocopherol (vitamin E) was shown to mitigate some of these adverse effects, indicating potential protective strategies against this compound toxicity .
| Group | ALT (IU/l) | AST (IU/l) | Total Proteins (g/dl) | Albumin (g/dl) |
|---|---|---|---|---|
| Controls | 31.97 ± 1.82 | 20.99 ± 3.43 | 4.55 ± 0.13 | 1.83 ± 0.05 |
| This compound (0.75 μg/l) | 61.58 ± 5.66 | 55.67 ± 7.54 | 3.65 ± 0.2 | 1.46 ± 0.08 |
| α-Tocopherol (12 μg/l) | 26.80 ± 3.40 | 11.97 ± 1.22 | 4.66 ± 0.39 | 1.91 ± 0.14 |
Environmental Impact
This compound's environmental persistence raises concerns regarding its impact on non-target species, particularly aquatic organisms due to runoff from agricultural applications. Studies have reported DNA damage in human leukocytes following exposure to this compound, indicating potential genotoxic effects . Its use in vector control programs for malaria has been scrutinized due to these risks.
Properties
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZREIFADZCYQD-QWFCFKBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















